molecular formula C21H23N3O3S B2679397 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide CAS No. 894001-96-8

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2679397
CAS RN: 894001-96-8
M. Wt: 397.49
InChI Key: XQOFDQVQFNFNDI-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Acetamide derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities. A study by Debnath and Ganguly (2015) elaborated on the synthesis of a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. These compounds displayed promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Antifungal Applications

The 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents, effective against Candida species, Aspergillus species, molds, and dermatophytes. These findings indicate a significant potential for the development of new antifungal treatments, especially given the improvement in plasmatic stability through chemical modifications, which is critical for pharmacological efficacy (Bardiot et al., 2015).

Molecular Docking and Anti-inflammatory Drug Development

The indole acetamide derivative synthesized by Al-Ostoot et al. (2020) was targeted for its anti-inflammatory activity. This compound underwent geometrical optimization and interaction energy studies, confirming its potential as an anti-inflammatory drug through in silico modeling. Such studies are instrumental in the design and development of new drugs with optimized therapeutic properties (Al-Ostoot et al., 2020).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has uncovered compounds with antipsychotic-like profiles in behavioral animal tests. These compounds, including variations like 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs. This opens up new avenues for the development of antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Antimicrobial Agents

The synthesis and characterization of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds have shown significant antimicrobial activity. These compounds offer a promising basis for the development of new antimicrobial agents, with potential applications in combating resistant strains of bacteria and fungi (Almutairi et al., 2018).

Mechanism of Action

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOFDQVQFNFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.